![molecular formula C12H18N2 B3164416 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline CAS No. 892593-43-0](/img/structure/B3164416.png)
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline
Overview
Description
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the para position of the aniline ring, with a prop-2-en-1-yl group linked through an amino-methyl bridge. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with prop-2-en-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the prop-2-en-1-yl group and has different reactivity and applications.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of the amino-methyl bridge.
N,N-Dimethyl-4-aminobenzylamine: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h4-8,13H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILDMWRQFVOAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


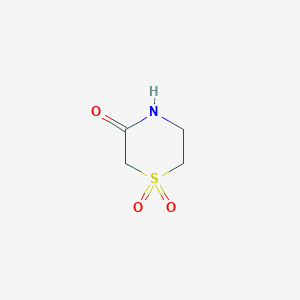
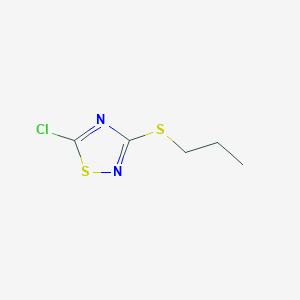
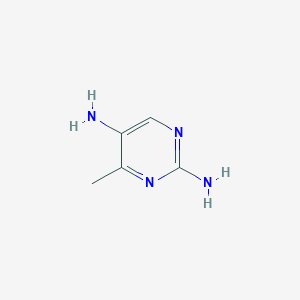

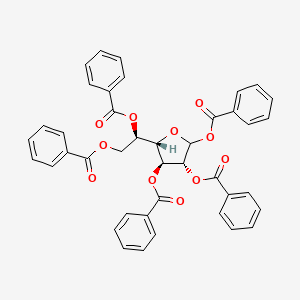
![2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3164356.png)
![6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B3164362.png)
![Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate](/img/structure/B3164365.png)
![8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3164368.png)
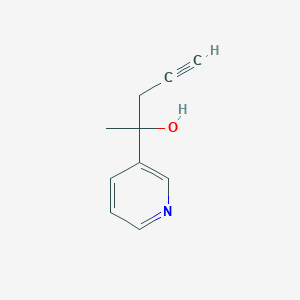
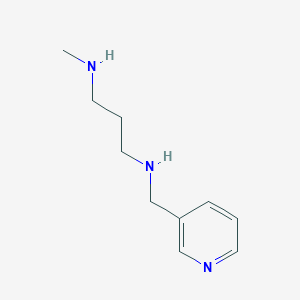
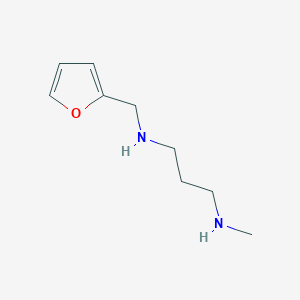
amine](/img/structure/B3164399.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)
